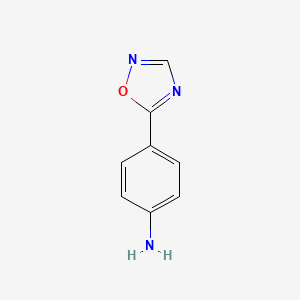
4-(1,2,4-オキサジアゾール-5-イル)アニリン
概要
説明
4-(1,2,4-Oxadiazol-5-yl)aniline is a compound that features a 1,2,4-oxadiazole ring attached to an aniline moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
科学的研究の応用
4-(1,2,4-Oxadiazol-5-yl)aniline has a wide range of scientific research applications:
作用機序
Target of Action
Mode of Action
1,3,4-oxadiazole derivatives, which are structurally similar, have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase(fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit nf-kb signaling pathway and target tubulin polymerization .
Pharmacokinetics
It’s known that 1,2,4-oxadiazoles show higher hydrolytic and metabolic stability .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have significant inhibitory activity to no in lipopolysaccharide (lps)-induced bv2 cells and show good neuroinflammatory activity .
Action Environment
It’s known that the compound has moderate onset decomposition temperatures ranging from 166 °c to 249 °c .
生化学分析
Biochemical Properties
4-(1,2,4-Oxadiazol-5-yl)aniline has shown promising anti-inflammatory activity in vitro . It interacts with various biomolecules, including inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), inhibiting their production . The nature of these interactions involves the blocking of the nuclear factor κB (NF-кB) signaling pathway .
Cellular Effects
The effects of 4-(1,2,4-Oxadiazol-5-yl)aniline on cells are significant. It influences cell function by regulating the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . This regulation impacts gene expression and cellular metabolism, leading to a reduction in the production of inflammatory factors .
Molecular Mechanism
At the molecular level, 4-(1,2,4-Oxadiazol-5-yl)aniline exerts its effects through binding interactions with biomolecules and inhibition of certain enzymes. Specifically, it blocks the excitation of the NF-кB signaling pathway in a concentration-dependent manner . This leads to changes in gene expression and a decrease in the production of inflammatory factors .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that it can reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-(1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . Another common approach involves the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Industrial production methods for 4-(1,2,4-oxadiazol-5-yl)aniline typically involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
化学反応の分析
Types of Reactions
4-(1,2,4-Oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aniline or oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as zinc powder, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
類似化合物との比較
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: A less common isomer with unique properties.
1,3,4-Oxadiazole: Known for its applications in drug discovery and materials science.
Uniqueness
4-(1,2,4-Oxadiazol-5-yl)aniline is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its versatility in various applications make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
4-(1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGQRFSSGGKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)

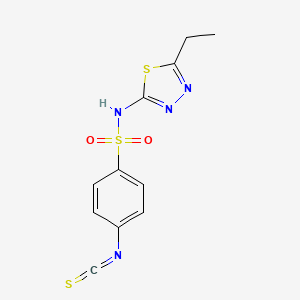
![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)
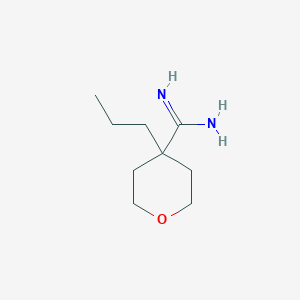
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

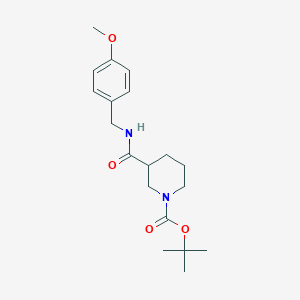

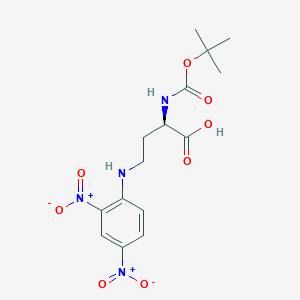
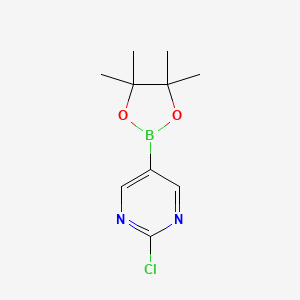
![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
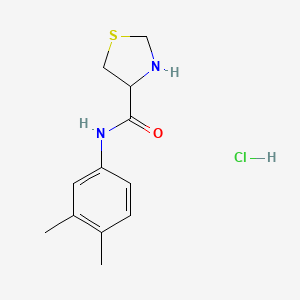
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
